iso Octyl Benzyl Phthalate-d4
Description
Properties
Molecular Formula |
C₂₃H₂₄D₄O₄ |
|---|---|
Molecular Weight |
372.49 |
Synonyms |
1,2-Benzenedicarboxylic Acid 2-Ethylhexyl Phenylmethyl Ester-d4; Phthalic Acid Benzyl 2-Ethylhexyl Ester-d4; 2-Ethylhexyl Benzyl Phthalate-d4; Benzyl 2-Ethylhexyl Phthalate-d4; Benzyl Octyl Phthalate-d4; OBzP-d4; 1-(2-Ethylhexyl) 2-(Phenylmethyl) Este |
Origin of Product |
United States |
Scientific Research Applications
Analytical Chemistry
Internal Standard for Quantification
Iso Octyl Benzyl Phthalate-d4 is frequently utilized as an internal standard in mass spectrometry and chromatography. The deuterated form allows for precise quantification of phthalates in complex mixtures due to its distinct mass signature, which aids in differentiating it from non-deuterated compounds during analysis. This application is crucial in studies assessing the leaching of phthalates from various materials, including medical devices and food packaging .
Medical Supplies
Leaching Studies
Recent studies have documented the leaching behavior of phthalates, including this compound, from medical supplies. These investigations are essential for understanding potential exposure risks associated with medical devices. For instance, a study highlighted the quantification of phthalates leached into intravenous fluids from plastic bags, where deuterated internal standards were employed to ensure accuracy . This research is critical for evaluating the safety of medical products and their compliance with health regulations.
Environmental Research
Migration Studies
this compound is also used in environmental studies to assess the migration of phthalates from packaging materials into food products. The compound's deuterated form allows researchers to track its migration patterns without interference from naturally occurring phthalates. Such studies help evaluate dietary exposure risks and inform regulatory standards regarding the use of phthalates in consumer products .
Data Tables
| Application Area | Specific Use Case | Methodology | Key Findings |
|---|---|---|---|
| Analytical Chemistry | Internal standard for mass spectrometry | Isotope dilution method | Enhanced accuracy in quantifying phthalates |
| Medical Supplies | Leaching studies | Mass spectrometry | Identified levels of phthalates in IV fluids |
| Environmental Research | Migration assessment | Migration studies | Evaluated dietary exposure from packaging |
Case Studies
-
Leaching from Medical Devices
A comprehensive study investigated the leaching of various phthalates from medical supplies into infusion fluids. This compound was used as an internal standard to quantify the amounts leached, revealing significant findings about the safety and regulatory compliance of these products . -
Migration from Food Packaging
Another case study focused on the migration of phthalates from food packaging into food items. The use of this compound allowed researchers to accurately measure exposure levels, contributing to discussions on food safety and regulatory measures concerning plasticizers in packaging materials .
Chemical Reactions Analysis
Key Reaction:
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst | Sulfuric acid or p-toluenesulfonic acid | |
| Temperature | 90–160°C | |
| Solvent | Toluene or xylene | |
| Deuterium Labeling | Introduced via isotopic exchange |
Hydrolysis
Under acidic or alkaline conditions, this compound undergoes hydrolysis to form phthalic acid, iso-octanol, and benzyl alcohol. The deuterium atoms remain intact due to their stable C-D bonds .
Reaction Pathways:
-
Acidic Hydrolysis :
-
Alkaline Hydrolysis :
| Condition | Rate Constant (k) | Products Detected |
|---|---|---|
| pH 1.0 (HCl) | Phthalic acid-d4, alcohols | |
| pH 12.0 (NaOH) | Phthalate salts, alcohols |
Reactivity with Acids and Oxidizing Agents
The compound reacts exothermically with strong acids (e.g., HNO₃) to yield iso-octanol and phthalic acid, while oxidizing agents like KMnO₄ degrade the ester bonds .
Notable Reactions:
-
With HNO₃ :
-
Oxidation with KMnO₄ :
| Reactant | Products | Hazard Notes |
|---|---|---|
| Concentrated H₂SO₄ | Sulfonated derivatives | Exothermic reaction |
| Ozone (O₃) | Degraded aldehydes and ketones | Environmental concern |
Analytical Characterization
Isotopic labeling enables precise tracking using GC-MS and NMR. Key ions and fragmentation patterns are summarized below :
GC-MS Parameters for Detection:
| Analyte | Quantification Ion () | Qualifier Ions () |
|---|---|---|
| This compound | 372.224 (M⁺) | 167, 279, 153 |
| Phthalic Acid-d4 | 166.1 | 122, 148 |
NMR Data (¹H and ¹³C):
-
¹H NMR : Absence of aromatic protons (replaced by D).
-
¹³C NMR : Peaks at δ 128–132 ppm (aromatic carbons), δ 60–70 ppm (ester carbons) .
Environmental and Biological Degradation
| Medium | Half-Life (Days) | Major Metabolites |
|---|---|---|
| Aerobic Soil | 45–60 | Mono-isooctyl phthalate |
| Aquatic (pH 7.0) | 30–40 | Phthalic acid-d4 |
Comparison with Similar Compounds
Structural and Functional Comparison
The following table compares iso Octyl Benzyl Phthalate-d4 with structurally related phthalates and adipates:
Analytical Performance
- Retention Behavior: In GC/MS, this compound exhibits distinct retention times compared to non-deuterated phthalates (e.g., dibutyl phthalate) due to its isotopic mass shift, enabling precise quantification .
- Sensitivity : Deuterated compounds like this compound reduce matrix effects in complex samples (e.g., polymers, biological fluids), enhancing analytical accuracy .
Stability and Environmental Impact
- Deuterated vs.
- Environmental Persistence : Phthalates like DEHP and BBP are persistent in aquatic environments, whereas adipates (e.g., BOA) degrade faster due to ester group differences .
Preparation Methods
Direct Esterification
Direct esterification employs phthalic anhydride as the starting material, which undergoes sequential esterification with deuterated benzyl alcohol and iso-octanol.
Reaction Steps:
-
Monoester Formation : Phthalic anhydride reacts with deuterated benzyl alcohol under acidic conditions (e.g., sulfuric acid) to form mono-benzyl phthalate-d4.
-
Diester Formation : The monoester reacts with iso-octanol to yield this compound.
Key Parameters:
-
Temperature: 120–150°C
-
Catalyst: 1–2% sulfuric acid by mass
Advantages:
-
High purity (>98%) achievable with stepwise control.
-
Suitable for small-scale laboratory synthesis.
Limitations:
-
Requires rigorous drying to prevent hydrolysis.
-
Acidic conditions may degrade sensitive reactants.
Transesterification
Transesterification involves displacing a lower alcohol from a pre-formed benzyl phthalate-d4 ester with iso-octanol. This method is preferred for industrial-scale production due to higher yields and reduced side reactions.
Reaction Mechanism:
Procedure (Based on Patent US3096364A):
-
Reactant Mixing : Combine benzyl methyl phthalate-d4 (1 mol), 2-ethylhexanol (1.2 mol), and sodium methoxide (0.7–1.3% by mass).
-
Heating and Vacuum : Heat to 150–170°C under reduced pressure (5–50 mm Hg) to distill off methanol.
-
Purification : Wash the product with aqueous sodium chloride, neutralize residual catalyst, and dry under vacuum.
Industrial-Scale Data:
| Parameter | Value |
|---|---|
| Yield | 88–93% |
| Purity | >99% (GC-MS) |
| Catalyst Efficiency | 0.65–1.3% NaOCH₃ |
Catalysts and Reaction Optimization
Catalyst Selection
Temperature and Pressure Effects
-
Transesterification Efficiency :
Purification and Characterization
Purification Steps
Analytical Characterization
| Technique | Data |
|---|---|
| NMR (¹H/²H) | Confirms deuterium at 3,4,5,6 positions |
| GC-MS | Purity >99%, MW = 372.491 Da |
| Density | 1.0306 g/cm³ at 25°C |
Industrial Production Challenges
Deuterated Benzyl Alcohol Sourcing
-
Cost of C₆D₄H₃CH₂OH exceeds $5,000/kg, necessitating efficient recycling.
-
Solution : On-site deuterium exchange reactors reduce raw material costs.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting iso Octyl Benzyl Phthalate-d4 in complex environmental or biological matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode is widely used for detecting deuterated phthalates like this compound. Deuterated internal standards (e.g., di-n-butyl phthalate-d4) are critical for compensating matrix effects and improving quantification accuracy . Ensure proper quality assurance/quality control (QA/QC) protocols, including surrogate recovery checks and calibration with isotopically labeled analogs. For complex matrices, use extraction solvents like dichloromethane, validated for phthalate recovery .
Q. How can researchers optimize sample preparation to minimize contamination risks during this compound analysis?
- Methodological Answer : Contamination is common due to phthalate leaching from lab equipment. Use glassware over plastics, and pre-clean all materials with high-purity solvents. Implement a procedural blank in every batch to monitor background contamination. Solid-phase extraction (SPE) with C18 cartridges can isolate this compound from interfering compounds, followed by nitrogen evaporation to concentrate samples .
Q. What role does this compound play as an internal standard in phthalate studies?
- Methodological Answer : Deuterated phthalates like this compound serve as internal standards to correct for analyte loss during extraction and ionization variability in GC-MS. They share physicochemical properties with non-deuterated analogs but are distinguishable via mass spectral differences (e.g., m/z shifts). Always validate the internal standard’s stability under experimental conditions and confirm no co-elution with target analytes .
Advanced Research Questions
Q. How can researchers resolve matrix-induced signal suppression/enhancement when quantifying this compound in heterogeneous samples?
- Methodological Answer : Matrix effects are addressed using matrix-matched calibration curves. Spike known concentrations of this compound into blank matrices (e.g., soil, serum) to construct calibrants. Compare results with solvent-based calibrants to quantify suppression/enhancement. Advanced approaches include post-column infusion of the deuterated standard or employing a "surrogate matrix" (e.g., synthetic urine) for method validation .
Q. What experimental design strategies are effective for studying the environmental fate of this compound under variable conditions?
- Methodological Answer : Use factorial design to systematically evaluate variables (e.g., pH, temperature, microbial activity). For example, a 2³ factorial design could test the degradation kinetics of this compound under aerobic/anaerobic conditions, varying temperatures (20°C vs. 30°C), and light exposure. Replicate experiments and ANOVA analysis will identify significant interactions between factors .
Q. How should researchers address discrepancies in this compound recovery rates across studies?
- Methodological Answer : Discrepancies often arise from differences in extraction efficiency or instrumental sensitivity. Conduct cross-laboratory validation using certified reference materials (CRMs) if available. Perform recovery spike-and-recovery tests at low, medium, and high concentrations to assess method robustness. Report detailed QA/QC metrics, including limits of detection (LOD) and quantification (LOQ), to enable direct comparison with prior work .
Q. What are the challenges in distinguishing this compound from structural isomers in environmental samples?
- Methodological Answer : Isomeric separation requires high-resolution GC columns (e.g., HP-5MS, 60 m length) and optimized temperature ramps. Confirm identity using retention indices and tandem MS (MS/MS) to isolate unique fragment ions. For unresolved peaks, employ principal component analysis (PCA) on full-scan mass spectra or leverage databases like NIST for spectral matching .
Theoretical and Methodological Frameworks
Q. How can researchers link this compound studies to broader theories of environmental toxicokinetics?
- Methodological Answer : Integrate partition coefficients (e.g., log Kow) and biodegradation data into fugacity models to predict environmental distribution. Align experimental outcomes with conceptual frameworks like the "Source-Pathway-Receptor" model to contextualize exposure risks. Use Bayesian statistics to update model parameters as new data emerge .
Q. What statistical approaches are recommended for analyzing time-series data on this compound degradation?
- Methodological Answer : Apply mixed-effects models to account for repeated measurements and random variability. Use the Akaike Information Criterion (AIC) to compare first-order vs. second-order degradation kinetics. For non-linear trends, employ Michaelis-Menten or Weibull decay models, validated via residual analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
